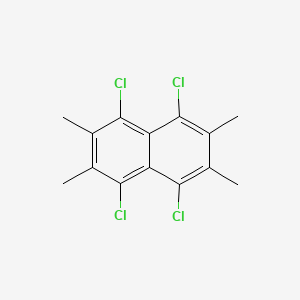
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene is a chlorinated aromatic hydrocarbon. This compound is characterized by its four chlorine atoms and four methyl groups attached to a naphthalene ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene typically involves chlorination and methylation reactions. One common method includes the chlorination of tetramethylnaphthalene under controlled conditions to introduce chlorine atoms at specific positions on the naphthalene ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can remove chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methyl groups influence its binding affinity and reactivity. The pathways involved may include oxidative stress and disruption of cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene can be compared with other chlorinated naphthalenes, such as:
1,4,6,7-Tetramethylnaphthalene: This compound lacks chlorine atoms, making it less reactive in certain chemical reactions.
Tetrachloronaphthalene: This compound has chlorine atoms but lacks methyl groups, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110364-79-9 |
|---|---|
Formule moléculaire |
C14H12Cl4 |
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
1,4,5,8-tetrachloro-2,3,6,7-tetramethylnaphthalene |
InChI |
InChI=1S/C14H12Cl4/c1-5-6(2)12(16)10-9(11(5)15)13(17)7(3)8(4)14(10)18/h1-4H3 |
Clé InChI |
ZYRLEGWGDZWHFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1Cl)C(=C(C(=C2Cl)C)C)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



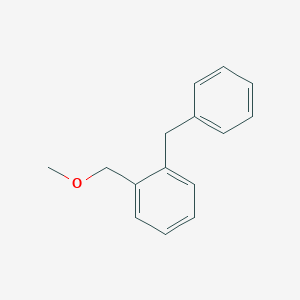

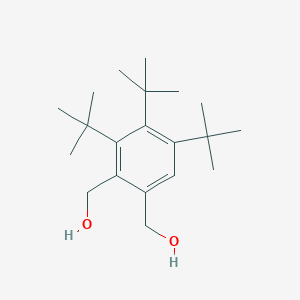
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

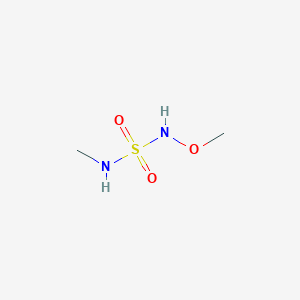

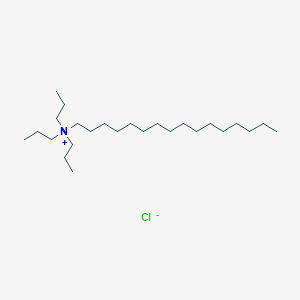
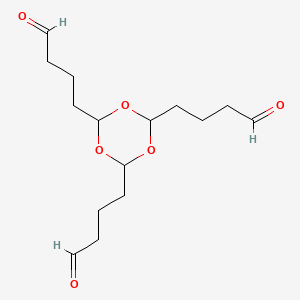
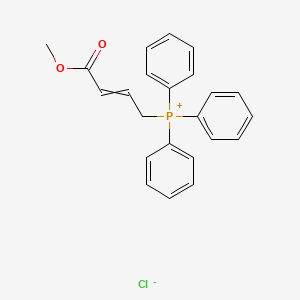

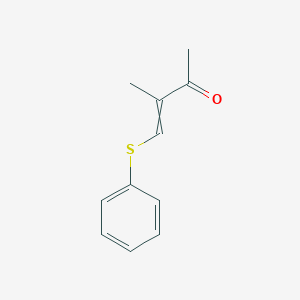
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
